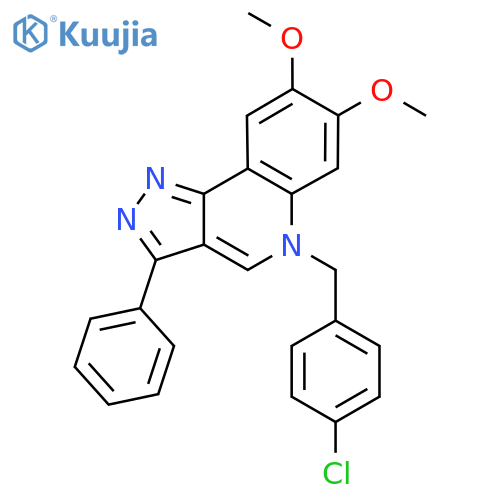

Cas no 866727-93-7 (5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline)

866727-93-7 structure

商品名:5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline

5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

-

- 5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline

- 5-(4-chlorobenzyl)-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- AB00675033-01

- AKOS001814034

- 866727-93-7

- 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline

- F1604-0529

-

- インチ: 1S/C25H20ClN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-8-10-18(26)11-9-16)15-20-24(27-28-25(19)20)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3

- InChIKey: YHNIEIATCKQJRR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)CN1C=C2C(C3C=CC=CC=3)=NN=C2C2C=C(C(=CC1=2)OC)OC

計算された属性

- せいみつぶんしりょう: 429.1244046g/mol

- どういたいしつりょう: 429.1244046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 581

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 49.2Ų

5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1604-0529-1mg |

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866727-93-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

866727-93-7 (5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 307-59-5(perfluorododecane)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量